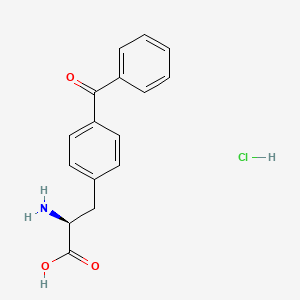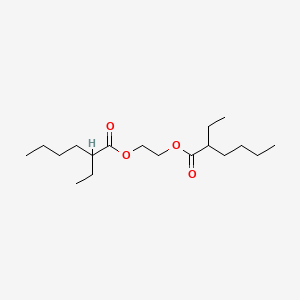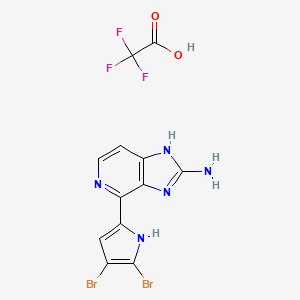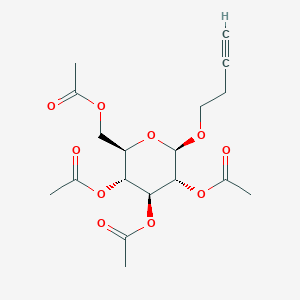
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to an oxazol-5-ol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol typically involves the reaction of 2,6-dimethoxyphenyl derivatives with appropriate reagents to form the oxazol-5-ol ring. One common method involves the use of aryl-lithium derivatives for the preparation of highly substituted diphenylmethanol, which is then converted to the desired oxazol-5-ol compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents to modify the oxazol-5-ol ring.
Substitution: Substitution reactions involve the replacement of functional groups on the phenyl ring or the oxazol-5-ol ring.
Common Reagents and Conditions
Common reagents used in these reactions include laccases for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
Major products formed from these reactions include biphenyl derivatives, reduced oxazol-5-ol compounds, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a substrate in various organic synthesis reactions and as a reagent in mass spectrometry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its oxidation by laccases involves the formation of a radical intermediate, which then undergoes further reactions to form the final product . The compound’s effects on biological systems may involve inhibition of specific enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol include:
- Tris(2,6-dimethoxyphenyl)methyl carbenium ion
- Tris(2,6-dimethoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)antimony diazide
Uniqueness
This compound is unique due to its oxazol-5-ol ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
3-(2,6-dimethoxyphenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11NO4/c1-14-8-4-3-5-9(15-2)11(8)7-6-10(13)16-12-7/h3-6,12H,1-2H3 |
Clave InChI |
GZXCCTPYGWDBDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC(=O)ON2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


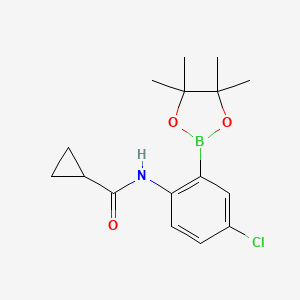

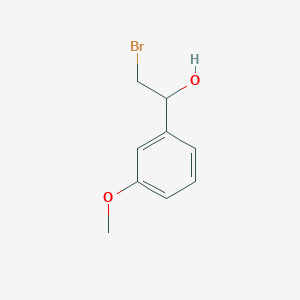
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
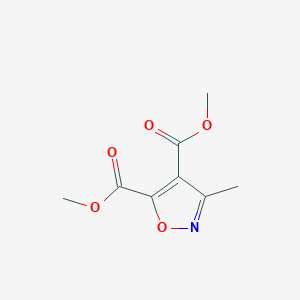
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)

